2-(acetylsulfamoyl)benzoic Acid 2-(acetylsulfamoyl)benzoic Acid N-acetyl-2-carboxy Benzenesulfonamide is a structural analog of aspirin that acts as a non-selective inhibitor of cyclooxygenase (COX) with a COX-2 selectivity index of 0.23.1 In vitro studies showed that N-acetyl-2-carboxy Benzenesulfonamide is a more potent inhibitor of COX-1/COX-2 with IC50 values of 0.06 µM and 0.25 µM, respectively, than aspirin with IC50 values of 0.35 µM and 2.4 µM, respectively.

Brand Name: Vulcanchem
CAS No.:
VCID: VC0005321
InChI: InChI=1S/C9H9NO5S/c1-6(11)10-16(14,15)8-5-3-2-4-7(8)9(12)13/h2-5H,1H3,(H,10,11)(H,12,13)
SMILES: CC(=O)NS(=O)(=O)C1=CC=CC=C1C(=O)O
Molecular Formula: C9H9NO5S
Molecular Weight: 243.24 g/mol

2-(acetylsulfamoyl)benzoic Acid

CAS No.:

Cat. No.: VC0005321

Molecular Formula: C9H9NO5S

Molecular Weight: 243.24 g/mol

* For research use only. Not for human or veterinary use.

2-(acetylsulfamoyl)benzoic Acid -

Molecular Formula C9H9NO5S
Molecular Weight 243.24 g/mol
IUPAC Name 2-(acetylsulfamoyl)benzoic acid
Standard InChI InChI=1S/C9H9NO5S/c1-6(11)10-16(14,15)8-5-3-2-4-7(8)9(12)13/h2-5H,1H3,(H,10,11)(H,12,13)
Standard InChI Key ADVANFQVCYCSNR-UHFFFAOYSA-N
SMILES CC(=O)NS(=O)(=O)C1=CC=CC=C1C(=O)O
Canonical SMILES CC(=O)NS(=O)(=O)C1=CC=CC=C1C(=O)O
Appearance Assay:≥98%A crystalline solid

2-(Acetylsulfamoyl)benzoic acid is a complex organic compound featuring a benzoic acid structure substituted with an acetylsulfamoyl group at the second position. Its molecular formula is C16H14N2O6S, and it has a molecular weight of approximately 362.36 g/mol. This compound is known for its dual functionality, combining both sulfonamide and carboxylic acid groups, which contribute to its unique biological activities.

Biological Activities

2-(Acetylsulfamoyl)benzoic acid exhibits notable antimicrobial properties, primarily due to its sulfonamide moiety. It has been studied for its efficacy against various bacterial strains, showing potential in treating infections by inhibiting bacterial enzymes involved in folate metabolism. This mechanism is similar to that of traditional sulfa drugs, which have been widely used in treating bacterial infections.

Synthesis and Applications

The synthesis of 2-(acetylsulfamoyl)benzoic acid typically involves several steps, highlighting its synthetic accessibility for research and pharmaceutical applications. Its ability to inhibit bacterial growth makes it valuable in developing new therapeutic agents against resistant bacterial strains.

Comparison with Other Compounds

Compound NameMolecular FormulaUnique Features
2-(Acetylsulfamoyl)benzoic AcidC16H14N2O6SContains both sulfonamide and carboxylic groups
4-(Acetylsulfamoyl)benzoic AcidC9H9NO5SLacks the carboxylic acid functionality
2-Sulfamoylbenzoic AcidC7H7NO4SSimpler structure with only one sulfonamide group
Acetylsalicylic AcidC9H8O4Known as Aspirin; primarily used as an analgesic

Research Findings

Recent studies have highlighted the potential of 2-(acetylsulfamoyl)benzoic acid as an antimicrobial agent. Its interactions with biological systems are under investigation to better understand its pharmacodynamics and potential side effects. Additionally, there is evidence suggesting that compounds with similar structures, such as N-Acetyl-2-carboxybenzenesulfonamide, act as COX-1 and COX-2 inhibitors, which could imply anti-inflammatory properties for related compounds .

Future Directions

Further research is needed to fully explore the therapeutic potential of 2-(acetylsulfamoyl)benzoic acid, particularly in developing new antimicrobial agents and possibly anti-inflammatory compounds. Its complex structure and biological activities make it an interesting candidate for medicinal chemistry applications.

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